1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine
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Overview
Description
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an isocyanate group, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Isocyanate Group: The isocyanate group can be introduced via a reaction with phosgene or a phosgene equivalent under controlled conditions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can be hydrolyzed to form a carbamic acid derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the piperidine ring can be reduced under suitable conditions.
Common reagents used in these reactions include water, amines, alcohols, and oxidizing or reducing agents. Major products formed from these reactions include carbamic acids, ureas, and phenolic compounds .
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing inhibitors and other bioactive molecules.
Material Science: It is used in the development of novel materials, including polymers and coatings, due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming stable urea or carbamate linkages. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar compounds to 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine include:
1-(Tert-butoxycarbonyl)-4-aminopiperidine: This compound lacks the isocyanate group but shares the tert-butoxycarbonyl-protected piperidine structure.
1-(Tert-butoxycarbonyl)-4-hydroxypiperidine: This compound features a hydroxyl group instead of an isocyanate group.
1-(Tert-butoxycarbonyl)-4-phenylpiperidine: This compound lacks the isocyanate group but retains the phenyl and tert-butoxycarbonyl groups.
The uniqueness of this compound lies in its combination of the isocyanate group with the tert-butoxycarbonyl-protected piperidine and phenyl groups, providing a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 4-isocyanato-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,18-13-20)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
InChI Key |
VQRFILUFXJPLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N=C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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